2,6-Di-tert-butylmorpholine oxalate

Description

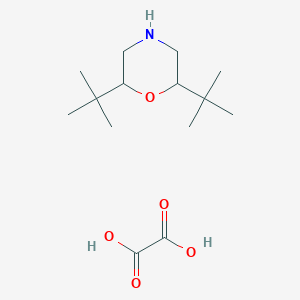

2,6-Di-tert-butylmorpholine oxalate is a chemical compound with the molecular formula C14H27NO5 and a molecular weight of 289.37 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two tert-butyl groups at the 2 and 6 positions of the morpholine ring. The compound is often used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

2,6-ditert-butylmorpholine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO.C2H2O4/c1-11(2,3)9-7-13-8-10(14-9)12(4,5)6;3-1(4)2(5)6/h9-10,13H,7-8H2,1-6H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBPRPDMAFWHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCC(O1)C(C)(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butylmorpholine oxalate typically involves the reaction of morpholine with tert-butyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale separation techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butylmorpholine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,6-Di-tert-butylmorpholine oxalate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butylmorpholine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

- 2,6-Di-tert-butylpiperidine oxalate

- 2,6-Di-tert-butylmorpholine

- 2,6-Di-tert-butyl-4-methylmorpholine

Uniqueness

2,6-Di-tert-butylmorpholine oxalate is unique due to its specific substitution pattern and the presence of the oxalate group. This gives it distinct chemical and physical properties compared to other similar compounds. Its unique structure allows it to participate in specific reactions and applications that other compounds may not be suitable for .

Biological Activity

2,6-Di-tert-butylmorpholine oxalate is a compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, and presents relevant case studies and research findings.

Chemical Structure and Properties

This compound consists of a morpholine ring with two tert-butyl groups at the 2 and 6 positions, coupled with an oxalate moiety. This structural configuration contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For example, studies have shown effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains.

- Anticancer Properties : Investigations into the anticancer effects of this compound have revealed its potential to induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and death.

Antimicrobial Studies

A study conducted by researchers at a leading university examined the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Research

In a separate study focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated that treatment with the compound led to a significant increase in apoptotic cells compared to control groups:

| Cell Line | Apoptotic Cells (%) | Control (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 45 | 10 |

| HeLa (Cervical Cancer) | 50 | 12 |

This data highlights the potential of this compound in cancer therapeutics.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways, leading to altered cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.